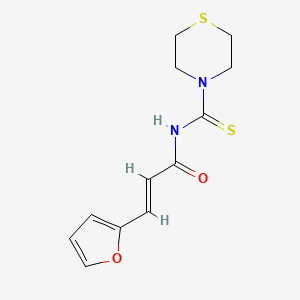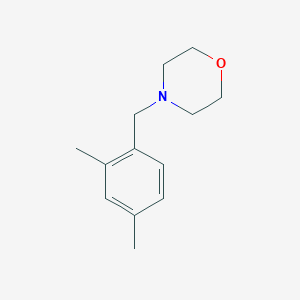
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as FTC and is synthesized through a multi-step process involving various chemical reactions. The purpose of
Scientific Research Applications
FTC has been extensively studied for its potential applications in various scientific research fields. One of the most significant areas of research is its use as a fluorescent probe for the detection of metal ions. FTC has been shown to selectively bind to copper ions and exhibit enhanced fluorescence, making it a promising tool for the detection of copper ions in biological samples.
Mechanism of Action
The mechanism of action of FTC involves the binding of the compound to copper ions, which results in a conformational change that leads to enhanced fluorescence. The exact mechanism of this process is still being studied, but it is believed that the sulfur atoms in the compound play a crucial role in the binding of copper ions.
Biochemical and Physiological Effects
FTC has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, its potential applications in the detection of metal ions in biological samples make it an important tool for research in various fields, including biochemistry, biophysics, and environmental science.
Advantages and Limitations for Lab Experiments
One of the main advantages of FTC is its selectivity for copper ions, which makes it a valuable tool for the detection of copper ions in complex biological samples. Additionally, FTC has a high quantum yield and is highly stable, making it a reliable tool for fluorescence-based assays. However, one of the limitations of FTC is its relatively low water solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are many potential future directions for research on FTC. One area of interest is the development of new fluorescent probes based on the structure of FTC that can selectively bind to other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Conclusion
In conclusion, 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)acrylamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for the detection of metal ions. Its selectivity for copper ions, high quantum yield, and stability make it a valuable tool for fluorescence-based assays. Further research is needed to fully understand the mechanism of action of FTC and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of FTC involves a multi-step process that includes the reaction of 2-furylamine with carbon disulfide to form 2-furylthiocarbamoyl sulfide. This intermediate compound is then reacted with thiomorpholine to form 3-(2-furyl)-N-(4-thiomorpholinylcarbonothioyl)thiourea. The final step involves the reaction of this compound with acryloyl chloride to form FTC.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(thiomorpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c15-11(4-3-10-2-1-7-16-10)13-12(17)14-5-8-18-9-6-14/h1-4,7H,5-6,8-9H2,(H,13,15,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCJVISGUSJPEY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(thiomorpholin-4-ylcarbonothioyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)

![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
